3-Amino-6,7-dimethylquinoxalin-2(1H)-one
Overview
Description
3-Amino-6,7-dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and methyl groups on the quinoxaline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dimethylquinoxalin-2(1H)-one typically involves the condensation of 2,3-diaminotoluene with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-6,7-dimethylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylquinoxalin-2(1H)-one: Lacks the amino group, resulting in different reactivity and biological properties.
3-Aminoquinoxalin-2(1H)-one: Lacks the methyl groups, affecting its chemical stability and solubility.
6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid: Contains a carboxylic acid group instead of an amino group, leading to different chemical behavior and applications.
Uniqueness
3-Amino-6,7-dimethylquinoxalin-2(1H)-one is unique due to the presence of both amino and methyl groups on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-amino-6,7-dimethyl-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-5-3-7-8(4-6(5)2)13-10(14)9(11)12-7/h3-4H,1-2H3,(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVLYTVJYVNSSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509515 | |
Record name | 3-Amino-6,7-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-28-3 | |
Record name | 3-Amino-6,7-dimethyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83566-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6,7-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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